molecular formula C34H42N2O6 B613492 Fmoc-D-Lys(Ivdde)-OH CAS No. 1272755-33-5

Fmoc-D-Lys(Ivdde)-OH

Número de catálogo: B613492
Número CAS: 1272755-33-5
Peso molecular: 574,72 g/mole
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-D-Lys(Ivdde)-OH is a specialized lysine derivative widely used in solid-phase peptide synthesis (SPPS). It features two orthogonal protecting groups:

  • Fmoc (9-fluorenylmethoxycarbonyl) on the α-amino group, removable under basic conditions (e.g., 20% piperidine in DMF).
  • Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) on the ε-amino group, cleavable selectively with 2–5% hydrazine in DMF .

This compound enables sequential deprotection, facilitating the synthesis of branched peptides, ubiquitin conjugates, and D-peptides with enhanced protease resistance . Its D-configuration (non-natural stereochemistry) is particularly valuable for designing metabolically stable therapeutic peptides .

Métodos De Preparación

Chemical Synthesis Strategies

Orthogonal Protection Schemes

The synthesis of Fmoc-D-Lys(ivDde)-OH hinges on orthogonal protection of lysine’s α- and ε-amino groups. The Fmoc group, removable via piperidine, safeguards the α-amino group during elongation, while the ivDde group, cleaved by hydrazine, protects the ε-amino group for later functionalization . This dual protection is vital for peptides requiring post-synthesis modifications, such as lipidated analogs .

Enantiomeric Control

Achieving the D-lysine configuration involves chiral resolution or asymmetric synthesis. Commercial suppliers like Watanabe Chemical and Fujifilm Wako certify enantiomeric purity ≤0.5% via HPLC, ensuring minimal stereochemical drift during SPPS . The D-configuration enhances metabolic stability in therapeutic peptides, as evidenced by its use in liraglutide’s synthesis .

Step-by-Step Preparation Methods

Starting Materials and Reagents

  • Core substrate : D-lysine (commercially sourced, ≥98% enantiomeric excess) .

  • Protecting agents : Fmoc-Cl (for α-amino protection) and ivDde-OH (for ε-amino protection) .

  • Coupling reagents : DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole), ensuring efficient amide bond formation .

Synthetic Pathway

  • Fmoc Protection :
    D-Lysine is treated with Fmoc-Cl in a biphasic system (dioxane/water, pH 8–9) at 0–5°C for 4 hours. The Fmoc-D-Lys-OH intermediate is isolated via precipitation at pH 2–3 .

  • ivDde Introduction :
    The ε-amino group of Fmoc-D-Lys-OH is reacted with ivDde-OH using DIC/HOBt in DMF at room temperature for 12 hours. Excess reagents are removed by washing with 5% citric acid and brine .

  • Purification :
    Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Table 1: Optimization Parameters for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Fmoc ProtectionFmoc-Cl, NaHCO₃, dioxane/H₂O, 0°C85–9092–95
ivDde CouplingivDde-OH, DIC/HOBt, DMF, rt, 12h75–8088–90
Final PurificationPrep-HPLC, 0.1% TFA/ACN gradient60–65≥98

Analytical Characterization

HPLC Analysis

Commercial batches (e.g., Watanabe Chemical) adhere to stringent HPLC criteria:

  • Column : C18, 4.6 × 150 mm, 5 µm.

  • Mobile phase : 0.1% TFA in water (A) and acetonitrile (B), gradient 20–80% B over 20 min.

  • Retention time : 12.3 ± 0.5 min .

Mass Spectrometry

  • ESI-MS : [M+H]⁺ calc. 574.72, found 574.70 .

  • Enantiomeric excess : ≤0.5% D-isomer confirmed via chiral HPLC (Chiralpak IA column) .

Applications in Peptide Synthesis

Liraglutide Synthesis

In the patented liraglutide preparation, this compound enables sequential elongation of the peptide backbone and subsequent palmitic acid conjugation :

  • SPPS on Fmoc-Gly-resin : Chain assembly at 50–90°C using 2–3 eq. amino acids.

  • ivDde Deprotection : 10% hydrazine/DMF, 10 min × 3 cycles.

  • Lipidation : Palmitic acid coupling via HOBt/DIC at 75°C .

Orthogonal Deprotection Kinetics

Comparative studies show ivDde removal (10% hydrazine) is 3× faster than Dde (2% hydrazine), minimizing side reactions .

Challenges and Innovations

Cost and Scalability

Bulk pricing exceeds ¥49,200/g due to chiral purity requirements . Microwave-assisted coupling (e.g., 75°C, 10 min) reduces cycle times by 40%, enhancing throughput .

Stability Considerations

The compound’s hygroscopicity mandates storage at –20°C under nitrogen .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Key Applications

  • Solid-Phase Peptide Synthesis (SPPS)
    • Fmoc-D-Lys(Ivdde)-OH is primarily utilized in SPPS, where its protective groups allow for controlled deprotection and modification of lysine residues during peptide assembly. This capability is crucial for synthesizing branched or cyclic peptides.
    • Case Study : In a study on the synthesis of cyclic peptides, this compound was employed to facilitate side-chain modifications that enhanced peptide stability and bioactivity .
  • Peptide Labeling and Fluorescence Studies
    • The compound's incorporation into peptides has been demonstrated to enhance fluorescence properties, making it valuable for studies involving peptide interactions and dynamics.
    • Case Study : Research involving human α-calcitonin gene-related peptide highlighted the use of this compound at residue 24, showcasing its utility in peptide labeling .
  • Development of Therapeutics
    • This compound plays a role in designing peptide-based therapeutics, including inhibitors and vaccines. The D-amino acid configuration can improve pharmacokinetic properties and reduce immunogenicity.
    • Case Study : The synthesis of D-amino acid-containing lipopeptides using this compound demonstrated enhanced stability and efficacy compared to their L-counterparts .
  • Bioconjugation Techniques
    • The compound can be used in bioconjugation strategies, allowing the attachment of various functionalities to peptides for targeted delivery systems in drug development.
    • Case Study : A study explored using this compound to create conjugates with fluorescent dyes, enhancing visualization in biological assays .

Mecanismo De Acción

The mechanism of action of Fmoc-D-Lys(Ivdde)-OH in peptide synthesis involves the selective protection and deprotection of amino groups. The Fmoc group is removed first, allowing for peptide chain elongation, while the ivDde group remains intact until selective modification of the side-chain amino group is required. This orthogonal protection strategy enables the synthesis of complex peptides with high precision .

Comparación Con Compuestos Similares

Key Structural and Functional Differences

The table below compares Fmoc-D-Lys(Ivdde)-OH with other lysine derivatives commonly used in SPPS:

Compound Protecting Group Deprotection Condition Orthogonality Key Applications References
This compound Ivdde 5% hydrazine in DMF (2 h) High Ubiquitin conjugates, D-peptides
Fmoc-L-Lys(Dde)-OH Dde 2% hydrazine (multiple treatments) Moderate Biotinylation, labeling
Fmoc-Lys(Boc)-OH Boc Trifluoroacetic acid (TFA) Low General SPPS
Fmoc-Lys(Alloc)-OH Alloc Pd(0)/PhSiH₃ (often slow/incomplete) Moderate Limited due to deprotection issues
Fmoc-Lys(Fmoc)-OH Fmoc (dual) Piperidine (removes both groups) None Rarely used

Advantages of Ivdde Over Other Groups

Efficient Deprotection : Ivdde removal (2–5% hydrazine, 2 h) is faster and more reliable than Alloc (Pd-catalyzed, 72 h unsuccessful in one study) and Dde (requires multiple hydrazine treatments) .

Orthogonality: Compatible with Fmoc chemistry, allowing sequential ε-amino modification without disrupting the α-Fmoc group .

Cost-Effectiveness : Avoids expensive reagents like d-mercaptolysine in ubiquitin conjugate synthesis .

Limitations

  • Hydrazine treatment may cause side reactions in peptides with nucleophilic residues (e.g., cysteine).
  • The D-configuration (unnatural) limits use in native peptide sequences but enhances stability .

Ubiquitin Conjugates

Brik’s group used Fmoc-Lys(Ivdde)-OH to synthesize ubiquitin conjugates with native isopeptide bonds. The Ivdde group enabled selective ε-amino elongation with Ub(47–76) fragments, bypassing costly intermediates .

D-Peptides for Antimicrobial Activity

In lipopeptide synthesis, this compound was incorporated into D-amino acid-containing sequences, improving resistance to proteolytic degradation while maintaining antimicrobial activity .

Actividad Biológica

Fmoc-D-Lys(Ivdde)-OH is an orthogonally protected lysine derivative widely used in peptide synthesis, particularly for creating branched and cyclic peptides. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)) protecting group allows for selective modification of the lysine side chain after the peptide assembly is complete. This article reviews the biological activity of this compound, highlighting its applications, stability, and comparative advantages through various studies.

This compound is characterized by its stability under standard peptide synthesis conditions. The ivDde group is resistant to piperidine and trifluoroacetic acid (TFA), making it suitable for solid-phase peptide synthesis (SPPS). However, it can be cleaved using 2% hydrazine in DMF (dimethylformamide), allowing for selective unmasking of the amino group without affecting other protecting groups .

Table 1: Chemical Characteristics of this compound

PropertySpecification
Molecular FormulaC₁₄H₁₈N₂O₃
CAS Number204777-78-6
Purity≥99.0% (HPLC)
StabilityStable to piperidine and TFA
Cleavage Method2% Hydrazine in DMF

Applications in Peptide Synthesis

This compound is particularly useful for synthesizing peptides with specific modifications at the lysine residue. It has been employed in various studies to produce labeled peptides and lipopeptides with enhanced biological activities.

Case Study: Peptide Labeling

In a study by Fuente-Moreno et al., this compound was utilized in the synthesis of human α-calcitonin gene-related peptide. The incorporation of this compound allowed for effective peptide labeling, demonstrating its utility in fluorescence studies .

Case Study: Lipopeptide Activity

Research on D-amino acid-containing lipopeptides showed that incorporating this compound significantly improved antimicrobial activity compared to its L-counterparts. For instance, lipopeptides BP475 and BP485 exhibited minimal hemolytic activity while maintaining potent antimicrobial properties (MIC between 0.8 and 6.2 µM) when synthesized using this compound .

Comparative Stability and Performance

The stability of the ivDde group compared to other protecting groups has been a focal point in several studies. A joint case study highlighted that ivDde does not exhibit scrambling behavior during Fmoc deprotection, unlike Dde, which can lead to lower purity in synthesized peptides. This characteristic makes ivDde a preferable choice for ensuring high target peptide purity .

Table 2: Comparison of Protecting Groups

Protecting GroupScrambling BehaviorYield ImprovementPurity Level
DdeHighLowLow
ivDdeNoneHighHigh
MeDmbModerateModerateModerate

The mechanism behind the biological activity of peptides synthesized with this compound involves the selective modification of the lysine side chain post-synthesis. This strategy facilitates the introduction of various functional groups that can enhance biological interactions, such as binding affinity and specificity towards target molecules.

Q & A

Basic Questions

Q. What is the role of Fmoc-D-Lys(Ivdde)-OH in solid-phase peptide synthesis (SPPS)?

this compound is a building block used to introduce orthogonally protected lysine residues during SPPS. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group protects the ε-amino side chain, which remains stable under standard Fmoc deprotection conditions (piperidine/DMF) and acidic cleavage (TFA). This allows selective removal of ivDde using hydrazine/DMF, enabling site-specific modifications such as cyclization or side-chain functionalization .

Q. How should this compound be stored and handled to maintain stability?

The compound should be stored as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for short-term use (2 years). For in vitro experiments, dissolve in DMSO first; if insoluble, use ethanol, DMF, or aqueous buffers with minimal solvent volumes to avoid sample loss. A recommended protocol for solubility-challenged scenarios involves sequential mixing with PEG300, Tween-80, and saline, followed by heating (≤50°C) or sonication .

Q. What solvents and conditions are optimal for dissolving this compound in peptide synthesis?

While DMSO is the primary solvent, alternative protocols include:

  • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline : For in vivo applications, ensuring biocompatibility.
  • Heating or sonication : To resolve precipitation during dissolution. Avoid aqueous solutions if the peptide aggregates, as this can hinder ivDde deprotection .

Advanced Research Questions

Q. How can researchers optimize the removal of the ivDde group in this compound during SPPS?

The ivDde group is cleaved using 2–5% hydrazine in DMF (1–2 hours, room temperature). However, deprotection efficiency depends on peptide conformation:

  • C-terminal proximity : If ivDde is near the C-terminus, steric hindrance can cause sluggish removal. Use ivDde-Lys(Fmoc)-OH instead to position the Fmoc group on the side chain, improving accessibility .
  • Aggregation-prone sequences : Incorporate solubilizing tags (e.g., charged residues) or use elevated temperatures (37°C) during deprotection .

Q. What strategies enable the design of cyclic or branched peptides using this compound?

  • Cyclic peptides : After ivDde deprotection, the exposed ε-amine can react with C-terminal carboxylic acids (via activation with HATU/DIPEA) to form lactam bridges.
  • Branched peptides : Use orthogonal protection (e.g., Fmoc-Lys(ivDde)-OH with Alloc-protected residues) to sequentially modify side chains post-SPPS. For example, synthesize antimicrobial lipopeptides by acylating the ε-amine with fatty acids (e.g., lauric acid) after ivDde removal .

Q. How can researchers troubleshoot incomplete ivDde deprotection in this compound-containing peptides?

Incomplete deprotection arises from:

  • Steric hindrance : Confirm via MALDI-TOF mass spectrometry. Switch to ivDde-Lys(Fmoc)-OH to reposition the reactive group .
  • Insufficient hydrazine exposure : Extend treatment time (up to 4 hours) or repeat deprotection cycles.
  • Aggregation : Add chaotropic agents (e.g., 6 M guanidine HCl) to the hydrazine/DMF solution .

Q. What orthogonal protection strategies pair with ivDde for multi-functional peptide modifications?

Combine ivDde with:

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) : Removable with dilute hydrazine (0.5% vs. 2% for ivDde), enabling sequential deprotection.
  • Alloc (allyloxycarbonyl) : Cleaved by Pd(PPh₃)₄/PhSiH₃, allowing orthogonal side-chain modifications. Example: Synthesize Ubiquitin conjugates by removing ivDde to expose ε-amine for isopeptide bond formation, while retaining Fmoc-protected α-amines .

Q. How is this compound applied in synthesizing antimicrobial lipopeptides?

In a case study, this compound was incorporated into lipopeptides targeting plant pathogens. Post-SPPS:

  • Remove ivDde with hydrazine.
  • Acylate the ε-amine with C4–C12 fatty acids (e.g., lauric acid).
  • Cleave from resin using TFA/H₂O/TIS (95:2.5:2.5), then purify via HPLC. Resulting lipopeptides showed MICs <3.1 µM against Xanthomonas spp., with laurate-containing variants exhibiting enhanced activity .

Q. What analytical methods validate the successful incorporation and deprotection of this compound?

  • MALDI-TOF/MS : Monitor mass shifts (+574.71 Da for ivDde protection; -195.2 Da after deprotection).
  • HPLC : Track retention time changes post-deprotection.
  • Ninhydrin test : Qualify free ε-amine availability after hydrazine treatment .

Q. Methodological Notes

  • Key references : Synthesis protocols from Novabiochem , hydrazine deprotection from ubiquitin studies , and solubility data from physicochemical analyses .

Propiedades

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJJUCZESVFWSO-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.